molecular formula C20H26N2O3S B2690863 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine CAS No. 1351586-88-3

1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine

Cat. No.: B2690863
CAS No.: 1351586-88-3
M. Wt: 374.5
InChI Key: JGTBJBLFYNLHBD-UHFFFAOYSA-N
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Description

1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine is a synthetic chemical scaffold of significant interest in advanced medicinal chemistry and pharmacological research. This compound integrates two pharmaceutically privileged structures: a 2-phenethylamine motif and a piperazine ring, which are frequently encountered in ligands for a diverse range of biological targets . The 2-phenethylamine moiety is a key subunit in endogenous neurotransmitters and numerous bioactive molecules, demonstrating relevance in the study of G-protein-coupled receptors (GPCRs), such as adrenergic and dopaminergic receptors . Concurrently, the piperazine ring is a highly versatile building block known for its ability to improve solubility and fine-tune molecular properties, contributing to activities across various target classes, including anticancer applications through the induction of apoptosis . The unique integration of a (2-phenoxyethyl)sulfonyl linker in this molecule provides a distinct electronic and steric profile, making it a compelling subject for structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate novel ligands for purinergic receptors (e.g., P2X4) , explore potential enzyme inhibition, or develop new probes for central nervous system targets. This product is intended for research use only in laboratory settings and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-phenoxyethylsulfonyl)-4-(2-phenylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c23-26(24,18-17-25-20-9-5-2-6-10-20)22-15-13-21(14-16-22)12-11-19-7-3-1-4-8-19/h1-10H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTBJBLFYNLHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine typically involves the reaction of piperazine with phenethyl bromide and 2-phenoxyethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to optimize yield and purity. The product is typically purified through recrystallization or chromatography techniques to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethylsulfonyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines or alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine has been investigated for its potential therapeutic applications in treating various neurological disorders. Its structural similarity to known psychoactive compounds suggests it may act on similar biological pathways, particularly those involving neurotransmitter systems.

Neuropharmacology:
Research indicates that compounds with piperazine structures often exhibit activity at serotonin and dopamine receptors, making them candidates for the treatment of depression, anxiety, and schizophrenia. The sulfonyl group may enhance binding affinity or selectivity towards specific receptor subtypes, which can be crucial for minimizing side effects while maximizing therapeutic efficacy.

Scientific Research Applications

Drug Development:
The compound is being explored as a lead compound in the development of new drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier is a critical factor in its evaluation as a therapeutic agent.

Case Studies:
Recent studies have shown that derivatives of piperazine can exhibit significant neuroprotective effects in cellular models exposed to oxidative stress. For example, compounds structurally related to this compound demonstrated protective effects against neurotoxic agents in vitro, suggesting potential applications in neuroprotection .

Summary of Findings

Application AreaDescription
Medicinal Chemistry Investigated for therapeutic uses in psychiatric and neurological disorders.
Mechanism of Action Likely interacts with neurotransmitter receptors; potential multitarget drug properties.
Drug Development Explored as a lead compound for neurodegenerative disease therapies; ability to cross the blood-brain barrier is key.
Case Studies Demonstrated neuroprotective effects in cellular models; further studies warranted for clinical relevance.

Mechanism of Action

The mechanism of action of 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Phenethyl vs.
  • Sulfonyl Position : Sulfonyl groups at N4 (as in the target compound) are associated with antiproliferative and antibacterial activities, whereas N1-sulfonyl derivatives (e.g., ) prioritize interactions with thiazole-containing targets .
  • Phenoxyethyl vs. Aryl Sulfonyl: Phenoxyethyl sulfonyl groups balance lipophilicity and hydrogen-bonding capacity, contrasting with simpler aryl sulfonyl moieties that may reduce potency in certain contexts (e.g., mTOR inhibition in ).

Structure-Activity Relationship (SAR) Highlights

Antiproliferative Activity:

  • Tetrazole-Piperazine Sulfonamides : Compounds like 7e and 7n (GI₅₀ ≤ 0.2 µM against SiHa and MDA-MB-235 cells) demonstrate that bulky N1 substituents (e.g., tetrazole hybrids) enhance cytotoxicity .
  • Sulfonyl Spacer Impact : Introduction of a sulfonyl spacer (e.g., compound 20 in ) reduced mTOR potency by ~13-fold compared to acetylated derivatives, highlighting the sensitivity of kinase targets to electronic effects .

Antibacterial Activity:

  • Thiadiazol-sulfonyl-piperazines : Derivatives 4d and 4n (MIC ≤ 50 µg/mL against Fusarium oxysporum) show that electron-withdrawing groups (e.g., fluoro, propynyl) on the sulfonyl-linked aryl ring improve activity .
  • Piperazine vs. Morpholine/Piperidine : Piperazine rings (e.g., in nitrofuranyl methyl piperazines) are critical for anti-TB activity (MIC = 0.59 µM for 18a ), while morpholine analogues lose potency entirely .

Antioxidant Activity:

  • 1-(Phenoxyethyl)-piperazines: Methyl-substituted derivatives (e.g., 1 and 2 in ) increase superoxide dismutase (SOD) activity by 20–30% at 10⁻⁴ M, whereas chlorinated analogues exhibit reduced efficacy, emphasizing the role of electron-donating groups .

Stability and Reactivity

  • Oxidative Degradation: Piperazine moieties (as in fluoroquinolones) undergo MnO₂-mediated oxidation, leading to dealkylation/hydroxylation at the N1 position . This suggests that the phenethyl and phenoxyethyl groups in the target compound may influence metabolic stability.
  • Synthetic Robustness: Sulfonylation reactions (e.g., using 2-phenoxyethyl sulfonyl chloride) typically achieve yields >65% under mild conditions (0–25°C, THF/DCM solvents) .

Biological Activity

1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine (commonly referred to as PEPS) is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PEPS is characterized by its unique piperazine core, which is substituted with a phenethyl group and a phenoxyethyl sulfonyl moiety. This structural configuration is believed to contribute significantly to its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C₁₅H₁₉N₃O₂S
Molecular Weight 303.39 g/mol

The biological activity of PEPS can be attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group is particularly significant for enhancing the compound's binding affinity and selectivity towards specific targets.

Key Mechanisms:

  • Enzyme Inhibition : PEPS has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various disease models.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways involved in cellular responses.

Antimicrobial Activity

PEPS has demonstrated antimicrobial properties against a variety of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Antitumor Effects

Research indicates that PEPS exhibits antitumor activity by inducing apoptosis in cancer cells. A study reported that PEPS significantly reduced cell viability in several cancer cell lines, including breast and colon cancer cells, through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Properties

PEPS has also been evaluated for its anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Studies

  • Antitumor Activity : In a study examining the effects of PEPS on breast cancer cells, it was observed that treatment with PEPS led to a dose-dependent decrease in cell proliferation. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cancer cells .
  • Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity of PEPS against Escherichia coli and Staphylococcus aureus. Results showed that PEPS exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating its effectiveness as an antimicrobial agent .

Research Findings

Recent studies have focused on optimizing the structure of PEPS to enhance its biological activity. Structure-activity relationship (SAR) studies have identified key modifications that improve its potency and selectivity . For instance, variations in the phenoxyethyl group have been shown to significantly affect enzyme inhibition rates.

Summary of Biological Activities

Activity Type Effectiveness
AntimicrobialEffective against Gram-positive & Gram-negative bacteria
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the piperazine core via cyclization of 1,2-diamine derivatives with sulfonium salts or sulfonylation of pre-existing piperazine intermediates .
  • Step 2 : Introduction of the phenethyl group via nucleophilic substitution or alkylation under inert atmospheres (e.g., nitrogen) to minimize side reactions .
  • Step 3 : Sulfonylation using 2-phenoxyethyl sulfonyl chloride in polar aprotic solvents (e.g., DCM) with catalysts like CuSO₄·5H₂O and sodium ascorbate for click chemistry-based coupling .
  • Optimization : Yield and purity depend on solvent choice (e.g., DCM:H₂O ratios), temperature control (room temperature to 60°C), and catalyst loading (0.3–0.6 equiv.) .

Q. How is the molecular structure of this compound confirmed, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Structural validation employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Key functional groups like sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ether (C-O stretch at ~1250 cm⁻¹) are identified .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like acetylcholinesterase (for neurodegenerative applications) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : Key modifications include:

  • Sulfonyl Group Optimization : Replacing the phenoxyethyl sulfonyl moiety with bulkier groups (e.g., cyclohexylphenyl sulfonyl) improves receptor binding affinity .
  • Phenethyl Substituents : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhances metabolic stability and target selectivity .
  • Piperazine Core Rigidity : Incorporating bicyclic systems (e.g., adamantyl) reduces conformational flexibility, potentially increasing potency .

Q. What computational strategies are effective in predicting interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina predicts binding modes to receptors (e.g., serotonin 5-HT₂A for neurological applications) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD plots for binding pocket dynamics) .

Q. How can conflicting data on biological activity be resolved through experimental design?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays across multiple concentrations to identify true dose-dependent effects vs. assay artifacts .
  • Orthogonal Assays : Validate antimicrobial claims using both agar diffusion and live/dead cell staining to confirm mechanism .
  • Metabolic Stability Testing : Use liver microsome assays to distinguish intrinsic activity from metabolite-derived effects .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability) of this compound?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) to enhance solubility, which are cleaved in vivo .
  • Lipophilicity Adjustment : Replace polar groups (e.g., -OH) with bioisosteres (e.g., -OCH₃) to balance membrane permeability and aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release and improved tissue targeting .

Data Contradiction Analysis

Q. Why do studies report varying anticancer efficacy for structurally similar piperazine derivatives?

  • Methodological Answer : Discrepancies arise from:

  • Cell Line Heterogeneity : Sensitivity varies across cancer types (e.g., breast vs. colon cancer models) due to differential receptor expression .
  • Substituent Effects : Minor structural changes (e.g., methyl vs. ethyl sulfonyl groups) alter binding kinetics to targets like tubulin or topoisomerases .
  • Assay Conditions : Viability assays (MTT vs. ATP-based) may yield conflicting IC₅₀ values due to detection method biases .

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